molecular formula C12H16N2O3S B7846654 2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B7846654
M. Wt: 268.33 g/mol
InChI Key: GUAHRNQLEXOEFN-UHFFFAOYSA-N
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Description

2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives in the presence of catalysts such as Raney nickel or platinum.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Thiazole Ring Formation: The thiazole ring can be formed through the cyclization of appropriate thioamide and α-haloketone precursors.

    Coupling: The acetylated piperidine and the thiazole ring are coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid analgesic.

    Piperidine Derivatives: Various piperidine-based compounds used in medicinal chemistry.

    Thiazole Derivatives: Compounds containing thiazole rings with diverse biological activities.

Uniqueness

2-(1-Acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-7-10(12(16)17)18-11(13-7)9-3-5-14(6-4-9)8(2)15/h9H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAHRNQLEXOEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCN(CC2)C(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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